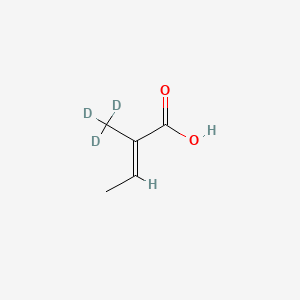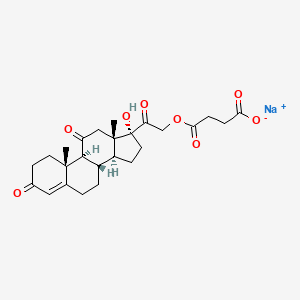
Tiglic Acid-d3 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tiglic Acid-d3 (Major) is a deuterated form of tiglic acid, which is a monocarboxylic unsaturated organic acid. Tiglic acid is found in croton oil and several other natural products. It has also been isolated from the defensive secretion of certain beetles . The compound is known for its sweet, warm, and spicy odor and is used in making perfumes and flavoring agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tiglic acid can be synthesized from 3-methyl-3-penten-2-one, which is derived from acetaldehyde and butanone. The process involves adding a mixture of sodium hypochlorite and sodium hydroxide in a dropwise manner . This method is advantageous due to its simple operating steps, mild reaction conditions, and high yield .
Industrial Production Methods
The industrial preparation of tiglic acid involves the synthesis of 3-methyl-3-penten-2-one from acetaldehyde and butanone, followed by the addition of a fused sodium hypochlorite and sodium hydroxide mixed liquid . This method is efficient and produces high-quality tiglic acid that can be used in various applications such as making rum, caramel, bread, fruits, and fruit jam essences .
Análisis De Reacciones Químicas
Types of Reactions
Tiglic acid undergoes various chemical reactions, including:
Oxidation: Tiglic acid can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form saturated acids.
Substitution: Tiglic acid can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts such as palladium or platinum is commonly employed.
Substitution: Various nucleophiles can be used in substitution reactions, including halides and amines.
Major Products Formed
Oxidation: Products include carboxylic acids and ketones.
Reduction: Saturated acids are the primary products.
Substitution: Derivatives such as esters and amides are commonly formed.
Aplicaciones Científicas De Investigación
Tiglic acid and its derivatives have various scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as reagents in various chemical reactions.
Biology: Studied for their role in the defensive mechanisms of certain beetles.
Medicine: Investigated for their potential anti-inflammatory and antiproliferative activities.
Industry: Used in the production of perfumes, flavoring agents, and other consumer products.
Mecanismo De Acción
Tiglic acid exerts its effects through various molecular targets and pathways. It acts as a Bronsted acid, donating a proton to acceptor bases . In biological systems, it is involved in the biosynthesis of other compounds, such as ethacrylic acid, through dehydrogenation steps . The compound’s mechanism of action in defensive secretions involves deterring predators through its volatile and crystallizable nature .
Comparación Con Compuestos Similares
Similar Compounds
Angelic Acid: A cis-isomer of tiglic acid with similar properties and uses.
Ethacrylic Acid: A derivative of tiglic acid involved in similar biosynthetic pathways.
2-Methylbutyric Acid: A precursor in the biosynthesis of tiglic acid.
Uniqueness
Tiglic acid is unique due to its trans-configuration, which distinguishes it from its cis-isomer, angelic acid . This configuration imparts different physical and chemical properties, making tiglic acid suitable for specific applications in perfumes and flavoring agents .
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
103.13 g/mol |
Nombre IUPAC |
(E)-2-(trideuteriomethyl)but-2-enoic acid |
InChI |
InChI=1S/C5H8O2/c1-3-4(2)5(6)7/h3H,1-2H3,(H,6,7)/b4-3+/i2D3 |
Clave InChI |
UIERETOOQGIECD-MPEUKODPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C(=C\C)/C(=O)O |
SMILES canónico |
CC=C(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[3-[dimethyl(phenyl)silyl]cyclobutylidene]amino]-4-methylbenzenesulfonamide](/img/structure/B13410197.png)


![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)





![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)


![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13410277.png)

